molecular formula C11H11NO2 B14220998 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene CAS No. 827319-18-6

1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene

Cat. No.: B14220998
CAS No.: 827319-18-6
M. Wt: 189.21 g/mol
InChI Key: ZVHOVDGREODXPL-UHFFFAOYSA-N
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Description

Significance of Arylalkynes in Synthetic and Materials Science Contexts

Arylalkynes, or aromatic compounds containing an ethynyl (B1212043) group, are fundamental building blocks in modern organic synthesis and materials science. The carbon-carbon triple bond is a high-energy, versatile functional group that can participate in a variety of chemical reactions.

One of the most significant applications of terminal arylalkynes is in metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Glaser couplings. The Sonogashira coupling, in particular, which pairs a terminal alkyne with an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. This reaction is widely used to synthesize complex molecular scaffolds. A common synthetic strategy involves the coupling of a haloaromatic compound with a protected alkyne like (trimethylsilyl)acetylene, followed by the removal of the protecting group to yield the terminal arylalkyne. harvard.educhemicalbook.com

Furthermore, the ethynyl group is a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of triazole rings, which are stable and can link different molecular fragments together. rsc.org This methodology is extensively used in drug discovery, bioconjugation, and materials science.

In the realm of materials science, the rigid, linear structure of the ethynyl group is exploited in the creation of novel polymers and carbon-rich materials. Polymerization of polyethynyl aromatic compounds can lead to highly cross-linked, thermally stable solids with interesting electronic and physical properties. harvard.edu These materials are investigated for applications in electronics and as advanced composites.

Role of Nitro-Substituted Aromatic Systems in Advanced Organic Synthesis

Nitro-substituted aromatic systems are a cornerstone of organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group (–NO2). researchgate.netscispace.com This property profoundly influences the reactivity of the aromatic ring and provides a handle for further functional group transformations.

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution (EAS). nih.gov Its strong electron-withdrawing resonance and inductive effects decrease the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles. researchgate.net When substitution does occur, the nitro group directs incoming electrophiles to the meta position. nih.gov This directing effect is a critical tool for controlling regioselectivity during the synthesis of polysubstituted benzenes. libretexts.org

Perhaps the most valuable role of the nitro group in synthesis is its ability to be readily converted into other functional groups. The reduction of an aromatic nitro group is a fundamental transformation that typically yields an amino group (–NH2). researchgate.net Aromatic amines are themselves crucial intermediates, serving as precursors for the synthesis of dyes, pharmaceuticals, agrochemicals, and polymers. nih.govresearchgate.net The conversion of a nitro compound to an amine completely changes its electronic character from electron-withdrawing to electron-donating, thereby altering the reactivity of the aromatic ring for subsequent reactions.

The presence of a nitro group can also activate the aromatic ring towards nucleophilic aromatic substitution (NAS), particularly when positioned ortho or para to a leaving group. This reactivity provides a complementary method to EAS for the construction of substituted aromatic compounds.

Overview of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene within Complex Molecular Architectures

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for a clear projection of its role as a highly functionalized intermediate in the synthesis of complex molecules. This compound integrates the key features of both arylalkynes and nitroaromatics on a polysubstituted benzene core.

Structural Features and Potential Synthesis: The molecule possesses:

An ethynyl group , providing a reactive site for coupling reactions (e.g., Sonogashira, click chemistry).

A nitro group , which acts as a strong electron-withdrawing group and can be reduced to an amine for further derivatization.

Three methyl groups , which are electron-donating and provide steric bulk, influencing the molecule's solubility, conformation, and the reactivity of the adjacent functional groups.

A plausible synthetic route to this compound would involve the nitration of the precursor 1-ethynyl-2,4,5-trimethylbenzene. In this electrophilic aromatic substitution, the existing substituents would direct the position of the incoming nitro group. The three activating methyl groups and the deactivating ethynyl group would collectively direct the nitration to the C3 position, which is ortho to two of the methyl groups.

Role as a Synthetic Building Block: this compound is a bifunctional building block. The ethynyl and nitro groups can be reacted sequentially and selectively, allowing for the controlled, stepwise assembly of complex target structures.

For example, the ethynyl group could first be used in a Sonogashira coupling to attach another aromatic system. Subsequently, the nitro group on the original ring could be reduced to an amine. This new amino group could then be used to form an amide bond, a sulfonamide, or participate in the synthesis of a heterocyclic ring. This synthetic versatility makes it a potentially valuable tool for creating diverse molecular libraries for screening in drug discovery or for developing novel functional materials. nih.gov

Interactive Data Tables

Data for the target compound is not available. The tables below provide physical and chemical properties for closely related precursor and analog compounds.

Table 1: Properties of 1-Ethynyl-2,4,5-trimethylbenzene

Property Value
CAS Number 351002-92-1
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Form Solid
Melting Point 47-51 °C

Table 2: Properties of 1-Ethynyl-4-nitrobenzene

Property Value
CAS Number 937-31-5
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
Melting Point 148-150 °C
Functional Group Nitro

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827319-18-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-ethynyl-2,4,5-trimethyl-3-nitrobenzene

InChI

InChI=1S/C11H11NO2/c1-5-10-6-7(2)8(3)11(9(10)4)12(13)14/h1,6H,2-4H3

InChI Key

ZVHOVDGREODXPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C#C

Origin of Product

United States

Chemical Reactivity and Organic Transformations of 1 Ethynyl 2,4,5 Trimethyl 3 Nitrobenzene

Reactions Involving the Terminal Alkyne Group

The terminal alkyne functionality of 1-ethynyl-2,4,5-trimethyl-3-nitrobenzene is the primary site of its chemical reactivity, enabling a range of addition and coupling reactions.

The [3+2] cycloaddition reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent transformation for terminal alkynes. This reaction is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions.

This compound can react with organic azides in the presence of a copper(I) catalyst to selectively form 1,4-disubstituted 1,2,3-triazole derivatives. This reaction is a powerful method for linking the nitrophenyl moiety to other molecular fragments. For instance, its reaction with diazido-terminated energetic plasticizers has been explored to synthesize novel energetic materials. While specific yield data for the reaction of this compound is not extensively reported in publicly available literature, the general reaction scheme is well-established.

Table 1: Illustrative CuAAC Reaction

Reactant 1Reactant 2CatalystProduct
This compoundOrganic Azide (B81097) (R-N₃)Copper(I)1-(2,4,5-trimethyl-3-nitrophenyl)-4-R-1,2,3-triazole

While specific mechanistic studies on the cycloaddition of this compound are not detailed in the literature, the general mechanism of the CuAAC is well-understood. The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before reductive elimination to afford the triazole product and regenerate the copper(I) catalyst. The presence of the bulky trimethyl and nitro-substituted phenyl group may sterically and electronically influence the rate of the reaction.

The terminal alkyne of this compound is also amenable to other cross-coupling reactions, such as the Sonogashira and Glaser-Hay couplings.

The Sonogashira coupling would involve the reaction of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. This would result in the formation of disubstituted alkynes.

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, which would lead to the formation of a symmetric 1,4-disubstituted butadiyne from two molecules of this compound. This reaction is typically catalyzed by a copper salt in the presence of an amine base and an oxidant, such as air.

Terminal alkynes, including phenylacetylene (B144264) derivatives, can undergo polymerization to form conjugated polymers. These materials are of interest due to their potential electronic and optical properties. While there are no specific studies on the polymerization of this compound, it is conceivable that it could be polymerized using transition metal catalysts, such as those based on rhodium or molybdenum. The resulting polymer would feature a polyacetylene backbone with pendant 2,4,5-trimethyl-3-nitrophenyl groups. The steric bulk of the substituents on the aromatic ring would likely influence the polymerization process and the properties of the resulting polymer.

The terminal alkyne of this compound can also undergo addition reactions such as hydration and hydroamination.

Hydration of the alkyne, typically catalyzed by mercury(II) or other transition metal salts in the presence of acid, would be expected to follow Markovnikov's rule. This would lead to the formation of an enol intermediate that would tautomerize to the corresponding methyl ketone, 1-(2,4,5-trimethyl-3-nitrophenyl)ethanone.

Hydroamination , the addition of an N-H bond across the carbon-carbon triple bond, can also be envisioned. This reaction, often catalyzed by transition metals, would lead to the formation of enamines or imines, depending on the reaction conditions and the amine used.

As with the other potential reactions, specific experimental data for the hydration and hydroamination of this compound is not documented in the available literature. The predicted products are based on the established reactivity patterns of similar terminal alkynes.

Table 2: Potential Addition Reactions and Products

ReactionReagentsExpected Product
HydrationH₂O, H⁺, (Hg²⁺ catalyst)1-(2,4,5-trimethyl-3-nitrophenyl)ethanone
HydroaminationR₂NH, (Metal catalyst)Enamine/Imine derivatives

[3+2] Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of this compound and serves as a key handle for a variety of organic transformations. Its strong electron-withdrawing nature not only affects the aromatic ring but also allows for its conversion into other nitrogen-containing functionalities, which can subsequently be used in further synthetic steps, including intramolecular cyclizations.

Reduction to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to anilines which are valuable intermediates for pharmaceuticals, dyes, and other specialty chemicals. A variety of reagents and reaction conditions can be employed for the reduction of aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reducing conditions. researchgate.net

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. commonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is highly efficient for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com For molecules with other reducible functionalities, milder and more chemoselective methods are often preferred. researchgate.net Metals such as iron, zinc, or tin(II) chloride in the presence of an acid are effective for this purpose. commonorganicchemistry.comyoutube.com For instance, the use of iron powder in acidic conditions provides a mild and economical option for this transformation. commonorganicchemistry.com

Below is a table summarizing various reagents used for the reduction of aromatic nitro compounds to primary amines.

Reagent/SystemConditionsComments
H₂/Pd/CHydrogen gas, typically at atmospheric or elevated pressureHighly efficient but can also reduce other functional groups like alkynes. commonorganicchemistry.com
H₂/Raney NickelHydrogen gasAn alternative to Pd/C, sometimes used when dehalogenation is a concern. commonorganicchemistry.com
Fe/HCl or Fe/CH₃COOHAcidic aqueous solution, often heatedA classic and cost-effective method. commonorganicchemistry.com
Zn/HCl or Zn/CH₃COOHAcidic aqueous solutionSimilar to iron, provides a mild reduction. commonorganicchemistry.com
SnCl₂/HClConcentrated HClA mild reagent suitable for laboratory-scale synthesis. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionCan be used for selective reductions in some cases. wikipedia.org

The reduction can also be stopped at intermediate stages to yield other nitrogen-containing functionalities. For example, controlled reduction can lead to the formation of hydroxylamines or azo compounds. wikipedia.org The choice of reducing agent and reaction conditions is crucial for achieving the desired product.

Participation in Intramolecular Cyclization Pathways

The functional groups present in this compound, namely the ethynyl (B1212043) and nitro groups, offer the potential for intramolecular cyclization reactions, particularly after the transformation of the nitro group. Once the nitro group is reduced to an amine, the resulting 5-ethynyl-2,3,6-trimethylaniline possesses an amino group and an ethynyl group in a 1,2-relationship on the benzene (B151609) ring, which is a common precursor for cyclization reactions to form heterocyclic systems.

For instance, such ortho-amino-ethynyl-substituted arenes are key intermediates in the synthesis of indoles and other related heterocycles. The amino group can act as a nucleophile, attacking the alkyne functionality. This type of cyclization is often promoted by transition metal catalysts, such as copper, palladium, or gold salts, which activate the alkyne towards nucleophilic attack. The reaction typically proceeds via a 5-exo-dig cyclization pathway, which is generally favored. researchgate.net Depending on the reaction conditions and the catalyst used, various fused heterocyclic ring systems can be constructed.

While specific studies on the intramolecular cyclization of the aniline (B41778) derived from this compound are not extensively reported, the general reactivity pattern of o-alkynyl anilines is well-established in organic synthesis.

Electrophilic and Nucleophilic Aromatic Substitution on the Trimethylated Benzene Ring

The benzene ring of this compound is highly substituted, and the nature of these substituents dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. total-synthesis.com The rate and regioselectivity of the reaction are governed by the electronic properties of the substituents already present on the ring. lumenlearning.com The substituents on this compound have competing effects:

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It makes the aromatic ring significantly less reactive towards electrophiles and directs incoming electrophiles to the meta position. libretexts.orglibretexts.org

Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring through an inductive effect and hyperconjugation. minia.edu.eg They direct incoming electrophiles to the ortho and para positions.

Ethynyl Group (-C≡CH): This group is generally considered to be deactivating due to its electron-withdrawing inductive effect. rsc.org Its directing effect is more complex; it deactivates the meta position more than the para position, suggesting it can also have an electron-releasing resonance effect. rsc.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org The reaction proceeds through a different mechanism, often involving a Meisenheimer complex intermediate. libretexts.org

The presence of the strongly electron-withdrawing nitro group can activate the ring for nucleophilic aromatic substitution. libretexts.org Electron-withdrawing groups that deactivate the ring for EAS activate it for NAS. libretexts.org These groups are ortho- and para-directing in NAS. libretexts.org In the case of this compound, there isn't a conventional leaving group like a halide on the ring. However, under forcing conditions, it is conceivable that one of the substituents could be displaced by a strong nucleophile, though such reactions are not common.

Influence of Substituent Electronic Effects on Reactivity

Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms or groups pull electron density towards themselves (a -I effect), while electropositive groups push electron density away (a +I effect).

Resonance Effect: This involves the delocalization of pi electrons through the conjugated system of the aromatic ring. Electron-donating groups by resonance (+R effect) increase the electron density of the ring, particularly at the ortho and para positions. Electron-withdrawing groups by resonance (-R effect) decrease the electron density of the ring, also primarily at the ortho and para positions.

The electronic effects of the substituents on the ring of this compound are summarized in the table below.

SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Effect (EAS)
**Nitro (-NO₂) **Strongly electron-withdrawing (-I)Strongly electron-withdrawing (-R)Strongly deactivatingmeta
Methyl (-CH₃) Electron-donating (+I)Hyperconjugation (electron-donating)Activatingortho, para
Ethynyl (-C≡CH) Electron-withdrawing (-I)Weakly electron-donating (+R)Deactivatingmeta (due to strong -I effect)

The collective influence of these groups makes the aromatic ring electron-deficient and generally unreactive towards electrophiles. The strong deactivating effect of the nitro group is the dominant factor. The activating methyl groups somewhat counteract this deactivation, but the presence of two deactivating groups (nitro and ethynyl) renders the ring less nucleophilic than benzene. For any potential electrophilic substitution at the single available position, the directing effects of the adjacent methyl and nitro groups would be in opposition.

Advanced Spectroscopic and Structural Elucidation of 1 Ethynyl 2,4,5 Trimethyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. The predicted NMR data for 1-ethynyl-2,4,5-trimethyl-3-nitrobenzene would provide unambiguous evidence for its constitution and substitution pattern.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The electron-withdrawing nitro group and the anisotropic effect of the ethynyl (B1212043) group, combined with the electron-donating methyl groups, will significantly influence the chemical shifts of the aromatic and acetylenic protons.

The sole aromatic proton (H-6) is anticipated to appear as a singlet in the downfield region, typically between 7.5 and 8.0 ppm. Its chemical shift is influenced by the ortho- and para-methyl groups and the meta-nitro group. The acetylenic proton (-C≡C-H) is expected to resonate as a singlet around 3.4-3.6 ppm, a characteristic region for terminal alkynes. The three methyl groups, being in distinct chemical environments due to their positions relative to the nitro and ethynyl groups, are predicted to appear as three separate singlets. The C-2 and C-5 methyl groups, being ortho and meta to the nitro group respectively, will have slightly different chemical shifts, likely in the 2.3-2.6 ppm range. The C-4 methyl group, being para to the nitro group, would also appear in this region but at a distinct frequency.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H-6)7.5 - 8.0Singlet (s)1H
-C≡C-H3.4 - 3.6Singlet (s)1H
Ar-CH₃ (C2/C5)2.3 - 2.6Singlet (s)3H
Ar-CH₃ (C5/C2)2.3 - 2.6Singlet (s)3H
Ar-CH₃ (C4)2.3 - 2.6Singlet (s)3H

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low symmetry of the compound, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals.

The aromatic carbons will resonate in the region of 120-150 ppm. The carbon bearing the nitro group (C-3) will be significantly deshielded, appearing furthest downfield in the aromatic region. The carbon attached to the ethynyl group (C-1) will also be downfield. The carbons bearing methyl groups (C-2, C-4, C-5) will be shifted upfield relative to the unsubstituted aromatic carbons due to the electron-donating nature of the methyl groups. The sole protonated aromatic carbon (C-6) will appear in the typical aromatic region. The two sp-hybridized carbons of the ethynyl group will have characteristic shifts, with the terminal carbon appearing around 80-85 ppm and the internal carbon appearing around 90-95 ppm. The three methyl carbons will resonate in the upfield region, typically between 15 and 25 ppm.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C-NO₂ (C-3)145 - 150
Ar-C-CH₃ (C-2, C-4, C-5)130 - 140
Ar-C-H (C-6)125 - 135
Ar-C-C≡CH (C-1)120 - 125
-C≡CH90 - 95
-C≡CH80 - 85
Ar-CH₃15 - 25

Advanced Multi-Dimensional NMR Techniques

To definitively assign the predicted proton and carbon signals, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show no correlations for the singlet protons, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. This would definitively link the aromatic proton signal to its corresponding carbon (C-6), the acetylenic proton to its carbon, and the methyl protons to their respective carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A sharp, strong band around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium intensity band in the 2100-2150 cm⁻¹ region. Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group are predicted to be prominent in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the more symmetric, less polar bonds. The C≡C triple bond stretch, which is often weak in the IR spectrum, would likely show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be clearly visible.

Predicted Vibrational Spectroscopy Data

Functional GroupVibration TypePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
≡C-HStretch~3300~3300Strong (IR), Medium (Raman)
C≡CStretch2100 - 21502100 - 2150Weak (IR), Strong (Raman)
Ar-HStretch>3000>3000Medium
C-H (Methyl)Stretch<3000<3000Medium-Strong
NO₂Asymmetric Stretch1520 - 1560-Strong
NO₂Symmetric Stretch1340 - 1370-Strong
Ar C=CRing Stretch1450 - 16001450 - 1600Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its identity. For this compound (C₁₁H₁₁NO₂), the molecular weight is 189.21 g/mol .

In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion ([M]⁺) would be measured with high precision, allowing for the unambiguous determination of the molecular formula. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak at m/z = 189.

The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would likely include:

Loss of the nitro group ([M - NO₂]⁺), resulting in a peak at m/z = 143.

Loss of a methyl group ([M - CH₃]⁺), leading to a peak at m/z = 174.

Loss of nitric oxide ([M - NO]⁺), giving a peak at m/z = 159, followed by loss of CO to give a peak at m/z = 131.

Cleavage of the ethynyl group.

Predicted Mass Spectrometry Data

m/z ValueProposed Fragment
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
159[M - NO]⁺
143[M - NO₂]⁺
131[M - NO - CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its conjugated system. The chromophore in this compound consists of a nitrobenzene (B124822) moiety conjugated with an ethynyl group. This extended conjugation is expected to result in absorption bands in the UV region.

Based on similar compounds like 1-ethynyl-4-nitrobenzene, which has a maximum absorption wavelength (λ_max) around 286 nm, it is predicted that this compound will exhibit a strong absorption band in the 280-300 nm range. This absorption corresponds to the π → π* transition of the conjugated aromatic system. The presence of the three electron-donating methyl groups may cause a slight bathochromic (red) shift compared to unsubstituted nitrophenylacetylene. A weaker n → π* transition associated with the nitro group might be observed at longer wavelengths, possibly in the 320-350 nm range, although it may be obscured by the more intense π → π* band.

Predicted UV-Vis Absorption Data

TransitionPredicted λ_max (nm)Solvent
π → π280 - 300Ethanol or Hexane
n → π320 - 350Ethanol or Hexane

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid state is determined using X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical behavior and physical properties.

Despite a thorough search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), no experimental single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular geometries in the solid state is not available at this time. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field of chemical crystallography, providing insight into the steric and electronic effects of the trimethyl and nitro substituents on the ethynylbenzene framework.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage composition of elements within a compound. This data is essential for verifying the empirical formula of a newly synthesized substance, ensuring its purity. While experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₁NO₂.

The calculated elemental percentages are crucial benchmarks for future experimental work. A comparison of experimentally obtained values with these theoretical percentages would serve to confirm the successful synthesis and purity of this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage Composition (%)
CarbonC12.011132.12169.82
HydrogenH1.00811.0885.86
NitrogenN14.00714.0077.40
OxygenO15.99931.99816.91
Total 189.214 100.00

Computational and Theoretical Investigations of 1 Ethynyl 2,4,5 Trimethyl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic molecules. mdpi.com For 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and to understand its electronic characteristics. materialsciencejournal.org These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons.

The optimized structure reveals the spatial arrangement of the ethynyl (B1212043), trimethyl, and nitro functional groups on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the electron-donating effects of the methyl groups significantly influence the electronic distribution across the aromatic system. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich trimethylbenzene ring and the ethynyl group, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) portion of the molecule, particularly on the nitro group, which is a strong electron acceptor. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.comnih.gov A molecule with a high chemical hardness value has a large HOMO-LUMO gap and is less reactive. mdpi.com

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors The following data is representative of DFT calculations for similar aromatic compounds.

ParameterSymbolFormulaValue (eV)
Highest Occupied Molecular OrbitalEHOMO--6.85
Lowest Unoccupied Molecular OrbitalELUMO--2.75
Energy GapΔEELUMO - EHOMO4.10
Chemical Potentialµ(EHOMO + ELUMO) / 2-4.80
Chemical Hardnessη(ELUMO - EHOMO) / 22.05
Global SoftnessS1 / (2η)0.24
Electrophilicity Indexωµ² / (2η)5.62

Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MESP map illustrates regions of negative, positive, and neutral electrostatic potential on the molecule's electron density surface.

For this compound, the MESP map would show distinct regions of varying potential:

Negative Potential (Red/Yellow): The most negative potential is concentrated around the oxygen atoms of the nitro group due to their high electronegativity. This region is susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms, particularly the acidic proton of the terminal ethynyl group and the hydrogens of the methyl groups. These sites are favorable for nucleophilic attack.

Neutral Potential (Green): The aromatic ring itself generally exhibits a relatively neutral potential, though it is polarized by the attached functional groups.

The MESP analysis provides a clear visual representation of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reactivity patterns. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in deciphering complex reaction mechanisms that are difficult to probe experimentally. mdpi.com For molecules like this compound, which possess multiple reactive functional groups, DFT calculations can map out potential reaction pathways, identify intermediates, and determine the energetics of transition states.

The intramolecular cyclization of ethynyl-aromatic systems can often proceed through competing reaction pathways. nih.gov Computational studies on analogous compounds, such as (2-ethynylphenyl)triazenes, have revealed a mechanistic dichotomy between pericyclic and pseudocoarctate pathways. nih.govnih.gov

Pericyclic Pathway: This pathway involves a concerted mechanism where bond formation and breaking occur within a cyclic arrangement of atoms. In the context of the target molecule, a thermal cyclization could potentially proceed through a pericyclic transition state, leading to the formation of a new heterocyclic ring system. DFT calculations can model this concerted transition state. nih.gov

Pseudocoarctate Pathway: This pathway is distinct from a true pericyclic reaction. It involves a transition state where the reaction proceeds through a more complex, non-concerted mechanism, which can sometimes involve intermediates like carbenes or zwitterions. nih.gov For related ethynylphenyl compounds, certain metal-mediated or thermal cyclizations have been shown through DFT to favor a pseudocoarctate transition state. nih.govnih.gov

Computational modeling allows for the direct comparison of these two potential mechanisms for the cyclization of this compound, determining which pathway is energetically more favorable under specific reaction conditions.

A critical aspect of computational reaction mechanism studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (Ea).

By locating the TS structures for both the pericyclic and pseudocoarctate cyclization pathways, their respective activation barriers can be calculated. The pathway with the lower activation barrier is kinetically favored and will be the dominant reaction pathway. researchgate.net These calculations provide quantitative predictions about reaction rates and product distributions, offering insights that are crucial for synthetic planning.

Table 2: Representative Calculated Activation Barriers for Competing Cyclization Pathways The following data is hypothetical and for illustrative purposes based on similar systems.

Reaction PathwayTransition State (TS)Calculated Activation Barrier (Ea) (kcal/mol)Kinetic Favorability
Pericyclic CyclizationTSPericyclic25.5Less Favorable
Pseudocoarctate CyclizationTSPseudocoarctate21.0More Favorable

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties of molecules, including vibrational (infrared) spectra. materialsciencejournal.org By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecule's structure.

For this compound, the predicted IR spectrum would exhibit characteristic peaks corresponding to its specific functional groups. Theoretical calculations help in the precise assignment of these vibrational modes.

Table 3: Predicted Characteristic Vibrational Frequencies Frequencies are typically scaled by a factor (e.g., ~0.96) to better match experimental data.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Alkyne (C≡C-H)≡C-H Stretch~3300
Alkyne (C≡C)C≡C Stretch~2150
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1600 - 1450
Methyl (CH₃)C-H Stretch (asymmetric/symmetric)2980 - 2870
Nitro (NO₂)Asymmetric Stretch~1550
Nitro (NO₂)Symmetric Stretch~1350

Structure-Reactivity and Structure-Property Relationships of this compound

Theoretical studies on substituted nitrobenzenes provide a framework for understanding the reactivity of this compound. The reactivity of nitroaromatic compounds is significantly influenced by the nature and position of other substituents on the ring. acs.orgnih.gov For instance, the unimolecular decomposition of nitroaromatic compounds, a critical aspect of their thermal stability, is sensitive to the electronic effects of substituents. acs.orgnih.gov

The primary decomposition pathways for nitrobenzene itself involve either the direct cleavage of the carbon-nitrogen bond to form a phenyl radical and nitrogen dioxide or a multi-step mechanism leading to a phenoxyl radical and nitric oxide. acs.orgnih.govacs.org The presence of additional substituents can alter the activation energies for these pathways. Electron-donating groups, such as methyl groups, can influence the C-NO2 bond dissociation energy. acs.orgnih.gov In the case of this compound, the three methyl groups are expected to increase the electron density on the ring through inductive and hyperconjugation effects.

The substitution pattern also plays a critical role. In many substituted nitrobenzenes, substituents in the ortho and para positions have a more pronounced effect on the decomposition mechanisms due to resonance effects involving the nitro group. acs.orgnih.gov In this compound, the substituents are positioned in a way that creates significant steric hindrance around the nitro group, which could also influence its reactivity and interactions with other molecules.

Computational studies using methods like Density Functional Theory (DFT) are instrumental in elucidating these relationships. acs.orgnih.govresearchgate.net For instance, DFT calculations can be used to determine the bond dissociation energies, activation barriers for reactions, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters provide quantitative insights into the molecule's reactivity. A lower LUMO energy, for example, would suggest a higher susceptibility to nucleophilic attack. The electron-withdrawing nature of the nitro group significantly lowers the LUMO energy of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. nih.gov

The following table summarizes the expected influence of the substituents on the properties of the this compound ring, based on established principles and findings for related compounds.

PropertyInfluence of Nitro Group (-NO2)Influence of Trimethyl Groups (-CH3)Influence of Ethynyl Group (-C≡CH)Combined Effect on this compound
Electron Density on the Ring Strong decrease (electron-withdrawing)Increase (electron-donating)Weak increase (electron-donating through resonance)The overall electron density will be a balance of these opposing effects, with the nitro group's influence being significant.
Reactivity towards Electrophiles DeactivatingActivatingActivatingThe ring is expected to be deactivated towards electrophilic aromatic substitution due to the powerful deactivating effect of the nitro group.
Reactivity towards Nucleophiles ActivatingDeactivatingDeactivatingThe ring is expected to be activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov
C-NO2 Bond Strength Modulated by other substituentsMay slightly decrease the bond strength due to electron donation. acs.orgnih.govMay slightly decrease the bond strength.The combined electron-donating effects of the methyl and ethynyl groups may slightly weaken the C-NO2 bond compared to nitrobenzene.
Acidity of Ethynyl Proton Increased due to electron withdrawal by the nitro groupDecreased due to electron donation by the methyl groups-The acidity is expected to be higher than that of a simple alkyl-substituted phenylacetylene (B144264).

It is important to note that these are qualitative predictions based on the known effects of individual functional groups. Detailed computational studies on the specific molecule of this compound would be necessary to provide precise quantitative data on its structure-reactivity and structure-property relationships. Such studies would involve geometric optimization to determine the most stable conformation, calculation of vibrational frequencies, and mapping of the electrostatic potential surface to identify electron-rich and electron-poor regions of the molecule.

Advanced Applications in Materials Science and Functional Molecule Design

Building Block for Complex Organic Architectures

The molecular structure of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene, characterized by a reactive ethynyl (B1212043) group (–C≡CH), positions it as a valuable precursor for synthesizing larger, more complex chemical structures. This versatility is particularly evident in the fields of polymer chemistry and heterocyclic synthesis.

Precursors for Functionalized Polymers

The terminal acetylene (B1199291) group of this compound allows it to serve as a monomer in the synthesis of functionalized polymers. Substituted acetylenes can be polymerized using transition metal catalysts, such as those based on rhodium, to produce polyacetylene derivatives. mdpi.com In such a polymer, the conjugated polyacetylene backbone would feature pendant 2,4,5-trimethyl-3-nitrophenyl groups.

These pendant groups impart specific functionalities to the polymer chain. The nitro and methyl groups can influence the polymer's solubility, thermal stability, and electronic properties. This approach is a key strategy in creating "functional polymers," where specific chemical moieties are attached to a polymer backbone to tailor its properties for particular applications. mdpi.commdpi.com Polymers derived from ethynyl-substituted aromatic compounds are noted for their high thermal stability, making them suitable for applications such as dielectric coatings in electronics. google.com The synthesis of polymers from diethynylarenes has been well-explored, and similar catalytic systems could be applied to the polymerization of mono-ethynyl compounds like this compound. nih.gov

Table 1: Polymerization Methods for Ethynylarenes This interactive table summarizes common catalytic systems used for the polymerization of aromatic acetylene monomers.

Catalyst System Monomer Type Polymer Structure Key Features
Rh-based catalysts (e.g., [(nbd)RhCl]₂) Mono-substituted acetylenes Conjugated polyacetylene main chain Efficient for monomers with polar substituents. mdpi.com
Cobalt complexes (e.g., [(RO)₃P]ₙ·CoHal) Diethynylarylenes Crosslinked polyphenylenes via polycyclotrimerization Produces thermosetting polymers cured at 150–200 °C. nih.gov
Ziegler-Natta catalysts Acetylene gas Polyacetylene Classic method, leads to conductive polymers upon doping.
Palladium-catalyzed polyaddition Diynes and dihalides Alternating copolymers Versatile for creating various conjugated polymer architectures.

Construction of Triazole-Based Scaffolds for Chemical Purposes

The terminal alkyne functionality of this compound is an ideal handle for participating in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govyoutube.com This reaction is a highly efficient and specific method for synthesizing 1,4-disubstituted 1,2,3-triazoles by reacting a terminal alkyne with an organic azide (B81097). nih.govorganic-chemistry.org

The resulting triazole ring is more than a simple linker; its stability and electronic properties make it a valuable component in medicinal chemistry and materials science. nih.gov By reacting this compound with various azide-containing molecules, a diverse library of compounds can be generated. These new molecules incorporate the 2,4,5-trimethyl-3-nitrophenyl moiety into a larger triazole-based scaffold, which is a privileged structure in the development of new bioactive compounds. nih.govnih.gov This synthetic strategy allows for the modular construction of complex molecules with precisely controlled architectures. researchgate.net

Table 2: General Scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table illustrates the click reaction involving a terminal alkyne, such as this compound.

Reactant 1 Reactant 2 Catalyst Product
R¹–C≡CH (Terminal Alkyne) R²–N₃ (Organic Azide) Copper (I) source (e.g., CuI, CuSO₄/sodium ascorbate) 1,4-disubstituted 1,2,3-triazole
This compound Any organic azide Cu(I) A triazole with the 2,4,5-trimethyl-3-nitrophenyl group at the 4-position.

Conjugated Systems and Optoelectronic Applications

The electronic structure of this compound, featuring both electron-donating (trimethylbenzene ring) and electron-withdrawing (nitro group) moieties connected through a π-system, suggests its utility in optoelectronic materials.

Non-linear Optical (NLO) Materials

Organic molecules with significant non-linear optical (NLO) properties often possess a donor-π-acceptor (D-π-A) structure. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for high NLO response. nih.govacs.org In this compound, the nitro group acts as a strong electron acceptor, while the trimethyl-substituted benzene (B151609) ring serves as an electron donor. The π-system of the benzene ring and the ethynyl group provides the necessary conjugation for charge delocalization.

The presence of a donor-acceptor pair on a benzene ring has been shown to increase NLO properties. acs.org For instance, the third-order NLO properties of nitroanilines are significantly higher than those of unsubstituted nitrobenzene (B124822). nih.govacs.org It is plausible that this compound would exhibit a notable third-order NLO response. Incorporating this molecule as a chromophore into a polymer matrix, either as a pendant group or as part of the main chain, could lead to the development of new materials for applications in optical data storage and processing. nih.govacs.org

Table 3: Comparison of NLO Properties in Related Nitroaromatic Compounds This table presents data for analogous compounds, suggesting the potential NLO activity of systems based on this compound.

Compound Dipole Moment (μ) Third-Order NLO Property (γ) Reference
Nitrobenzene 4.0 D (in dioxane) 5.7 × 10⁻³⁰ esu acs.org
o-Nitroaniline Increased by 1.03x vs. nitrobenzene Increased by 1.4x vs. nitrobenzene acs.org
m-Nitroaniline Increased by 1.2x vs. nitrobenzene Increased by 1.2x vs. nitrobenzene acs.org
p-Nitroaniline Increased by 1.5x vs. nitrobenzene Increased by 2.6x vs. nitrobenzene acs.org

Photochromic Systems (by analogy to related compounds)

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. wikipedia.org While this compound is not itself a photochromic molecule, its electronic properties can be used to modulate the behavior of photochromic systems. Nitroaromatic compounds possess unique photoinduced pathways due to their electronic structure, often involving very rapid intersystem crossing from singlet to triplet excited states. rsc.orgnih.govresearchgate.net

By analogy, this nitroaromatic unit could be integrated into a larger molecular system containing a known photochromic core, such as a dithienylethene or a naphthopyran. wikipedia.orgpublish.csiro.au The 1-ethynyl group provides a convenient point of attachment, for example, via a triazole linkage. In such a hybrid molecule, the nitroaromatic part could influence the photo-switching process by:

Competing Absorption: Acting as an antenna that absorbs light at the excitation wavelength, thereby inhibiting the photoswitching of the photochromic unit. publish.csiro.au

Energy Transfer: Participating in energy transfer processes with the excited state of the photochromic moiety.

Electronic Modulation: Altering the energy levels of the photochromic core, thus shifting its absorption wavelengths and influencing the stability of its isomeric forms.

Future Research Directions and Potential Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene is not yet established in the literature, demanding the development of a multi-step pathway. A logical retrosynthetic approach would involve the late-stage introduction of the ethynyl (B1212043) group onto a pre-functionalized aromatic core.

Proposed Synthetic Pathway: A plausible forward synthesis could begin with 1,2,4-trimethylbenzene (B165218) (pseudocumene).

Nitration: The first critical step is the regioselective nitration of 1,2,4-trimethylbenzene. The directing effects of the three methyl groups (ortho-, para-directing) would statistically favor nitration at the 5-position. libretexts.orglibretexts.org To achieve the desired 3-nitro isomer, a more controlled or indirect strategy may be necessary, potentially involving blocking groups or starting from a different precursor to overcome the inherent directing effects.

Halogenation: The resulting 1,2,4-trimethyl-3-nitrobenzene would then undergo halogenation, likely iodination or bromination, at the sterically accessible 1-position to install a suitable handle for cross-coupling.

Ethynylation: The final step would be a Sonogashira cross-coupling reaction between the aryl halide and a protected or terminal alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone of C-C bond formation, though yields may be impacted by the steric hindrance around the reaction site. acs.orgresearchgate.net

Sustainable Methodologies: Future research should prioritize green chemistry principles. Traditional nitration, which uses a hazardous mixture of nitric and sulfuric acids, could be replaced with more sustainable alternatives. frontiersin.org These include:

Solid Acid Catalysts: Utilizing zeolites or other solid acids can improve regioselectivity and allow for easier catalyst recovery and reuse.

Mild Nitrating Agents: Reagents like tert-butyl nitrite (B80452) offer milder reaction conditions, potentially reducing hazardous waste. dtic.mil

Improved Catalysis: For the Sonogashira coupling, developing more robust palladium catalysts, possibly heterogeneous or single-atom catalysts, could improve efficiency, reduce the need for copper co-catalysts, and allow for reactions in greener solvents like water. organic-chemistry.orgacs.org

Below is a table outlining a potential synthetic approach with proposed conditions and anticipated challenges.

Investigation of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound suggests a rich landscape for discovering novel chemical reactivity. The electronic interplay between the electron-donating methyl groups and the electron-withdrawing nitro and ethynyl groups creates a complex electronic environment on the aromatic ring. libretexts.orgrsc.org

Reactivity of the Ethynyl Group: The terminal alkyne is a versatile functional handle. wikipedia.org Its participation in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) could be explored to link the molecule to various tags, polymers, or biomolecules. rsc.org Other potential reactions include cyclotrimerization, hydrofunctionalization, and serving as a precursor to ketones or other functional groups.

Reactivity of the Nitro Group: The nitro group is readily reducible to an amine. This transformation is fundamental in synthetic chemistry as it opens up access to a vast array of derivatives, including amides, sulfonamides, and diazonium salts, which are themselves versatile intermediates. rsc.org The choice of reducing agent and conditions could allow for selective transformations while preserving the ethynyl group.

Synergistic Reactivity: A key research avenue would be to investigate intramolecular reactions between the ethynyl and nitro groups (or its reduced amine form). For example, reductive cyclization could lead to the formation of novel heterocyclic scaffolds, such as indoles or quinolines, which are prevalent in medicinal chemistry. The steric crowding from the adjacent methyl groups will likely play a significant role in directing the stereochemical and regiochemical outcomes of these reactions.

Advanced Characterization Techniques for Dynamic Chemical Processes

To fully understand the complex reactions and identify potentially short-lived or low-concentration intermediates, advanced characterization techniques are indispensable. While standard methods like NMR and mass spectrometry are crucial for final product identification, they may not be sufficient to elucidate reaction mechanisms in real-time. acs.org

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates as the reaction progresses. youtube.commt.com These methods provide real-time kinetic and mechanistic data without the need for quenching or sampling, which is crucial for understanding dynamic processes. researchgate.net

Operando and Synchrotron-Based Methods: For heterogeneous catalytic processes, such as sustainable nitration or coupling reactions, operando techniques that combine spectroscopic analysis with simultaneous product detection are powerful. kit.edu Synchrotron-based methods like X-ray Absorption Spectroscopy (XAS) can provide detailed information about the electronic state and coordination environment of a metal catalyst during the reaction cycle. kit.edu

Advanced Mass Spectrometry: Modern mass spectrometry techniques, including those with specialized ionization sources, can detect and structurally characterize transient intermediates directly from a reaction mixture, offering invaluable mechanistic insights. acs.org

Rational Design of Derivatives with Tailored Chemical Functionalities

The structure of this compound serves as a versatile template for the rational design of new molecules with specific, tailored functions for materials science, agrochemistry, or medicinal chemistry.

Materials Science: The ethynyl group allows for the incorporation of this molecule into polymers or frameworks. Polymerization could lead to materials with interesting electronic or photophysical properties, influenced by the nitro and methyl substituents.

Medicinal Chemistry: The core scaffold can be elaborated to create libraries of compounds for biological screening. The nitro group can be reduced to an amine, which can then be acylated or alkylated to explore structure-activity relationships. The ethynyl group can be used to attach pharmacophores via click chemistry.

Functional Probes: By attaching a fluorophore to the ethynyl group, derivatives could be designed as fluorescent probes for detecting specific analytes or monitoring biological processes. The nitroaromatic core is known to act as a fluorescence quencher, which could be exploited in designing "turn-on" sensors.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry that allow for the rapid construction of complex molecules in a single step, aligning with the principles of efficiency and green chemistry. mdpi.commdpi.com The scaffold of this compound, particularly its derivatives, is well-suited for use in MCRs.

Amine-Based MCRs: After reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can serve as a key building block in well-known MCRs like the Ugi or Biginelli reactions. mdpi.com This would enable the one-pot synthesis of diverse libraries of complex, peptidomimetic or heterocyclic structures.

Alkyne-Based MCRs: The terminal alkyne can participate directly in certain MCRs. For example, it can be a component in A³ coupling (aldehyde-alkyne-amine) reactions or in transition-metal-catalyzed multi-component cycloadditions to rapidly generate highly substituted heterocyclic systems. researchgate.net

Sequential MCR Strategies: A powerful approach would be to perform an MCR using one functional group, followed by a subsequent reaction at the other. For instance, an Ugi reaction using the amine derivative could be followed by a click reaction on the still-available ethynyl handle, leading to highly complex and diverse molecular architectures.

Advanced Computational Studies for Predictive Modeling in Organic Synthesis

Given the unexplored nature of this molecule, advanced computational studies would be invaluable for predicting its properties and guiding experimental work, thereby saving time and resources. mdpi.comrsc.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecule's electronic structure. mdpi.com This can help predict its geometric parameters, spectroscopic signatures (NMR, IR), and frontier molecular orbital energies (HOMO/LUMO), which are crucial for understanding its reactivity and potential as an electronic material. ijirset.com

Reaction Mechanism and Selectivity Prediction: Computational modeling can be used to explore the potential energy surfaces of proposed reactions. researchgate.net By calculating the activation energies for different pathways (e.g., ortho-, meta-, para-attack in further substitutions) or different cyclization modes, researchers can predict the most likely products and optimize reaction conditions before heading to the lab.

Predictive QSAR Models: If a library of derivatives is synthesized for biological testing, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govdergipark.org.tr These statistical models correlate structural or computational descriptors (like charge distribution, molecular shape, or polarizability) with biological activity, enabling the in silico design of more potent compounds. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.